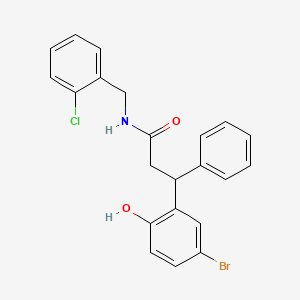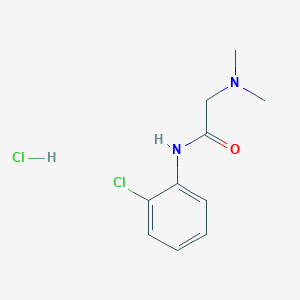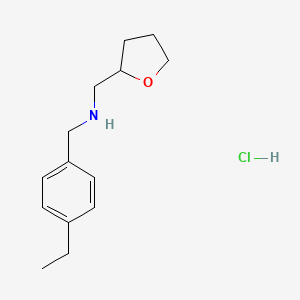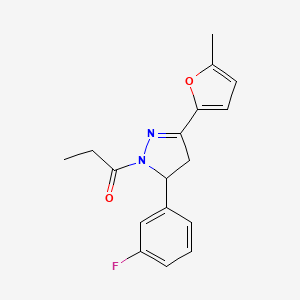![molecular formula C20H23BrN2O2 B4139012 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4139012.png)
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide
説明
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
作用機序
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the limbic system of the brain. By blocking the activity of this receptor, 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide reduces the release of dopamine, a neurotransmitter that is involved in reward and motivation pathways. This mechanism of action makes 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide a potential candidate for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Biochemical and Physiological Effects
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the expression of genes involved in cancer cell proliferation and survival. In animal studies, 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to reduce drug-seeking behavior and to improve cognitive function. It has also been found to reduce the symptoms of Parkinson's disease in animal models.
実験室実験の利点と制限
One of the advantages of using 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is its ability to inhibit cancer cell growth, which makes it a potential candidate for cancer therapy. However, one limitation of using 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several areas of future research that could be pursued with 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide. One direction is to further investigate its potential as a cancer therapy. This could involve exploring its efficacy in different types of cancer and in combination with other treatments. Another direction is to investigate its potential as a treatment for addiction and other disorders that involve dysregulation of the dopamine system. This could involve clinical trials to determine its safety and efficacy in humans. Finally, future research could focus on developing analogs of 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide with improved pharmacological properties, such as increased solubility and selectivity.
科学的研究の応用
5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonism of the dopamine D3 receptor, which is implicated in a variety of neurological and psychiatric disorders. 5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been investigated for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-(2-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-14-12-15(21)13-16(19(14)25-2)20(24)22-17-8-4-5-9-18(17)23-10-6-3-7-11-23/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTXDOXTWMWSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2N3CCCCC3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-3-methyl-N-[2-(piperidin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4138935.png)


![4'-allyl-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4138969.png)
![2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4138979.png)

![1-(4-chlorophenyl)-2-(4-fluorobenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138985.png)
![1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4138993.png)

![N-(4-chlorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4139004.png)
![2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4139011.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4139025.png)
![N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4139033.png)